(2R,3R)-2-Hydroxy-3-nitropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-Hydroxy-3-nitropentanoic acid is a chiral compound with two stereocenters at positions 2 and 3, both having the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Hydroxy-3-nitropentanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis starting from a chiral synthon. For example, the regioselective aziridine ring opening, Wittig olefination, and ring-closing metathesis are key chemical transformations used in the synthesis of similar compounds .
Industrial Production Methods
Industrial production methods for this compound often involve the use of biocatalysts or engineered microorganisms. For instance, engineered Serratia marcescens has been used for the efficient production of optically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Hydroxy-3-nitropentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a keto acid, while reduction can produce an amino acid derivative.
Scientific Research Applications
(2R,3R)-2-Hydroxy-3-nitropentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a chiral intermediate in the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2R,3R)-2-Hydroxy-3-nitropentanoic acid involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes that catalyze the reduction of the nitro group to an amine group. This interaction can lead to the formation of bioactive compounds that exert various effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Hydroxy-3-methylpentanoic acid: This compound has similar stereochemistry but differs in the functional groups attached to the carbon chain.
(2R,3R)-2,3-Butanediol: This compound is used as a chiral auxiliary and has applications in asymmetric synthesis.
Uniqueness
(2R,3R)-2-Hydroxy-3-nitropentanoic acid is unique due to its specific combination of functional groups and stereochemistry, which makes it a valuable intermediate in the synthesis of various chiral compounds.
Properties
Molecular Formula |
C5H9NO5 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2R,3R)-2-hydroxy-3-nitropentanoic acid |
InChI |
InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
InChI Key |
MGGPRPIBQJGVCS-QWWZWVQMSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C(=O)O)O)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.